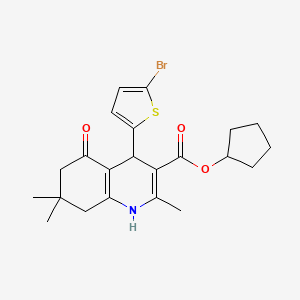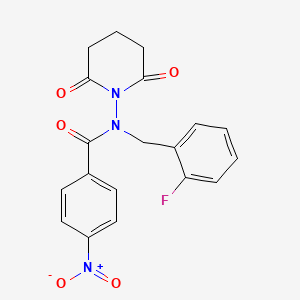![molecular formula C25H35ClN2O4 B5088888 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)
4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene is a chemical compound that is commonly known as N-(3,4-dichlorophenyl)-4-[(3,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-(trifluoromethyl)benzamide. This compound has been extensively studied in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene involves its interaction with specific enzymes and proteins in the body. It has been shown to inhibit the activity of various kinases and proteases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various transcription factors and cytokines, which play important roles in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene are complex and depend on the specific enzymes and proteins that it interacts with. It has been shown to inhibit the activity of various kinases and proteases, which can lead to the inhibition of cell proliferation and induction of apoptosis. It has also been shown to modulate the activity of various transcription factors and cytokines, which can lead to the regulation of immune responses and inflammation.
実験室実験の利点と制限
One of the main advantages of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene for lab experiments is its high potency and specificity towards specific enzymes and proteins. This makes it an ideal tool for studying the biochemical and physiological effects of these targets. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is the study of its potential as a tool for studying the function of specific enzymes and proteins in various cellular processes. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new and more potent compounds with potential applications in scientific research and drug development.
合成法
The synthesis of 4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene involves several steps. The first step involves the reaction of 4-chloro-2-nitroaniline with 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in the presence of a base such as triethylamine to yield the final product.
科学的研究の応用
4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene has a wide range of potential applications in scientific research. One of the most common applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been studied as a potential inhibitor of various enzymes and proteins, including kinases and proteases.
特性
IUPAC Name |
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O4/c1-7-24(3,4)18-10-13-23(20(16-18)25(5,6)8-2)31-14-9-15-32-27-19-11-12-21(26)22(17-19)28(29)30/h10-13,16-17,27H,7-9,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBVFWEMCYCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCONC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)
![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)

![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)

![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)